Oxfenicine

Catalog No.
S538382
CAS No.
32462-30-9
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxfenicine

CAS Number

32462-30-9

Product Name

Oxfenicine

IUPAC Name

(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1

InChI Key

LJCWONGJFPCTTL-ZETCQYMHSA-N

SMILES

C1=CC(=CC=C1C(C(=O)O)N)O

solubility

Soluble in DMSO

Synonyms

(R,S)-3HPG, 4-hydroxyphenylglycine, 4-hydroxyphenylglycine hydrobromide, (+-)-isomer, 4-hydroxyphenylglycine hydrochloride, (R)-isomer, 4-hydroxyphenylglycine perchlorate, (+-)-isomer, 4-hydroxyphenylglycine, (+-)-isomer, 4-hydroxyphenylglycine, (R)-isomer, 4-hydroxyphenylglycine, (S)-isomer, 4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (+-)-isomer, 4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (R)-isomer, 4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (+-)-isomer, 4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (S)-isomer, 4-hydroxyphenylglycine, monosodium salt, 4-hydroxyphenylglycine, monosodium salt, (R)-isomer, D-p-hydroxyphenylglycine, L-4-hydroxyphenylglycine, oxfenicine, p-hydroxyphenylglycine, UK 25842, UK-25842

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)O

The exact mass of the compound Oxfenicine is 167.0582 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of 4-hydroxyphenylglycine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cardiovascular Research:

  • Studies have explored the use of Oxfenicine in mitigating myocardial ischemia, a condition where the heart muscle doesn't receive enough oxygen. Some research suggests Oxfenicine might improve heart function and reduce damage after ischemic events in animal models [].

Metabolic Studies:

  • Oxfenicine's effect on branched-chain amino acid transaminase (BCAT) enzymes has also been a subject of research. BCAT plays a role in amino acid metabolism. One study compared Oxfenicine's inhibitory effect on BCAT enzymes to another compound [].

Other Areas of Investigation:

  • Scientific literature also mentions investigations into Oxfenicine's influence on aortic stiffness in diabetic rats [].

Oxfenicine is a specific inhibitor of carnitine palmitoyltransferase 1b (CPT-1b), an enzyme crucial for fatty acid oxidation. Its molecular formula is C8H9NO3C_8H_9NO_3 with a molecular weight of approximately 167.162 g/mol. The compound must be transaminated to its active form, 4-hydroxyphenylglyoxylate, which competes with carnitine, thereby preventing the formation of acylcarnitine. This selective inhibition primarily affects tissues expressing CPT-1b, such as skeletal muscle, heart, and white and brown adipose tissues . Oxfenicine has potential therapeutic applications in conditions like non-insulin-dependent diabetes mellitus, characterized by elevated fatty acid levels and obesity .

Oxfenicine undergoes transamination to form its active metabolite, 4-hydroxyphenylglyoxylate. This reaction is critical as the active form competitively inhibits carnitine from binding to CPT-1b, thus blocking fatty acid entry into the mitochondria for oxidation. The inhibition leads to a decrease in fatty acid oxidation and an increase in carbohydrate oxidation, particularly in myocardial tissues .

Oxfenicine's primary biological activity lies in its ability to inhibit fatty acid oxidation selectively. Studies have demonstrated that treatment with oxfenicine reduces whole-body fat oxidation and improves insulin sensitivity in animal models. Specifically, it decreases lipolysis and lipogenesis in adipocytes from various fat depots, leading to reduced adiposity without altering food intake or energy expenditure . The compound has also shown protective effects against myocardial ischemia in preclinical studies .

  • Formation of the Hydroxyphenyl Group: Starting with a suitable phenolic compound, hydroxylation can be performed to introduce the hydroxy group at the para position.
  • Amino Acid Coupling: The hydroxyphenyl compound is then reacted with α-amino acids through peptide coupling techniques.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure oxfenicine.

Specific detailed synthetic pathways may vary based on the laboratory protocols used.

Oxfenicine has been investigated for various applications:

  • Diabetes Management: Due to its ability to improve insulin sensitivity and reduce fatty acid levels, it shows promise for treating non-insulin-dependent diabetes mellitus.
  • Cardiac Health: It has been tested for its protective effects against myocardial ischemia and may potentially be used in conditions related to cardiac metabolism .
  • Research Tool: As a CPT-1b inhibitor, oxfenicine serves as a valuable tool in metabolic research to study fatty acid metabolism and related disorders .

Interaction studies have highlighted oxfenicine's effects on lipid metabolism:

  • Fatty Acid Oxidation: It significantly reduces palmitate oxidation in adipocytes when administered at concentrations ranging from 100 µM to 1 mM.
  • Lipolysis Inhibition: Oxfenicine treatment results in decreased stimulated lipolysis by varying percentages depending on the concentration used.
  • Glucose Incorporation: It also inhibits glucose incorporation into lipids under both basal and insulin-stimulated conditions, indicating its role in modulating metabolic pathways .

Oxfenicine shares structural and functional similarities with several other compounds that act on fatty acid metabolism. Here are some notable comparisons:

Compound NameStructure SimilarityMechanism of ActionUnique Features
EtomoxirSimilar backboneInhibits carnitine palmitoyltransferaseMore potent against CPT-1a
PerhexilineSimilar structureInhibits fatty acid oxidationAlso affects mitochondrial function
L-carnitineStructural variantFacilitates fatty acid transportOpposes the action of oxfenicine
TrimetazidineDifferent structureImproves glucose metabolismPrimarily used for angina treatment

Oxfenicine's specificity for CPT-1b makes it unique among these compounds, as it selectively inhibits fatty acid oxidation without affecting other metabolic pathways as significantly as others do .

Oxfenicine, chemically known as S-2-(4-hydroxyphenyl)glycine or L-4-hydroxyphenylglycine, is biosynthetically derived through the shikimic acid pathway [1] [2] [3]. This pathway represents one of the most fundamental metabolic routes in plants, bacteria, and fungi for the production of aromatic amino acids and related compounds [1].

The shikimic acid pathway begins with the condensation of phosphoenolpyruvate and erythrose-4-phosphate, leading to the formation of 3-dehydroquinic acid through a series of enzymatic reactions [1]. This intermediate undergoes cyclization and subsequent transformations to produce shikimic acid, which serves as the central precursor for aromatic amino acid biosynthesis [1] [3].

In the specific biosynthesis of 4-hydroxyphenylglycine (oxfenicine), the pathway branches at prephenate, a key intermediate in the shikimic acid pathway [2] [4]. Prephenate serves as the common precursor for both phenylalanine and tyrosine biosynthesis, and it is from this branch point that 4-hydroxyphenylglycine synthesis diverges [2] [4] [5].

The biosynthetic pathway from prephenate to 4-hydroxyphenylglycine involves four key enzymatic steps [2] [4]. First, prephenate dehydrogenase (Pdh) converts prephenate to 4-hydroxyphenylpyruvate using NAD+ as a cofactor [2]. This enzyme catalyzes the aromatization of prephenate, resulting in the formation of 4-hydroxyphenylpyruvate as the first aromatic intermediate [2].

The second step involves 4-hydroxymandelate synthase (4HmaS), a non-heme iron-dependent dioxygenase that oxidizes 4-hydroxyphenylpyruvate using molecular oxygen to form 4-hydroxymandelate and hydrogen peroxide [2] [4]. This reaction represents a unique oxidation mechanism that has been extensively studied due to its unusual chemistry [2].

Subsequently, 4-hydroxymandelate oxidase (Hmo) catalyzes the third step, converting 4-hydroxymandelate to 4-hydroxyphenylglyoxylate using flavin mononucleotide (FMN) as a cofactor [2] [4]. This oxidation reaction is crucial for the formation of the final α-keto acid intermediate [2].

The final step involves 4-hydroxyphenylglycine transaminase (HpgT), which transfers an amino group from a donor molecule to 4-hydroxyphenylglyoxylate, forming the final product, 4-hydroxyphenylglycine [2] [4]. Multiple amino acid donors can participate in this transamination reaction, with L-tyrosine being identified as the most efficient donor [4].

Laboratory Synthesis Methodologies

One common laboratory synthesis method involves the reaction of 4-aminophenol with chloroacetic acid in an aqueous medium . This reaction requires the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is typically heated to facilitate the formation of the desired product .

The sulfamic acid-glyoxylic acid-phenol method represents another significant laboratory synthesis approach for preparing p-hydroxyphenylglycine [7]. This one-pot reaction involves the combination of sulfamic acid, glyoxylic acid, and phenol under controlled conditions [7]. The reaction proceeds through the formation of key intermediates, and the mechanism involves two concomitant reaction pathways [7].

In-situ attenuated total reflectance infrared (ATR-IR) spectroscopy has been employed to study the mechanistic details of this synthetic process [7]. The technique allows for real-time monitoring of the reaction progress and identification of intermediate species [7]. Through optimization of experimental parameters using this analytical approach, researchers achieved approximately 40% improvement in product yield compared to previous reports [7].

Alternative laboratory synthesis methods include the alkaline hydrolysis of nitrile precursors . In this approach, the nitrile intermediate is hydrolyzed under basic conditions, followed by ammonia elimination to yield the desired amino acid . This method requires careful pH control to prevent side reactions and typically involves purification through recrystallization from water .

The direct synthesis approach using 4-hydroxyphenylglycine as a starting material involves standard amino acid chemistry techniques [8]. The reaction conditions must be optimized to ensure high yields and purity of the final product . Characterization of the synthesized compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Stereoselective Synthesis Approaches

Stereoselective synthesis of oxfenicine is of particular importance given that the L-form (S-configuration) is the biologically active enantiomer [8] [9] [10]. The development of stereoselective synthesis methods ensures the production of the correct stereoisomer with high optical purity.

One established approach for stereoselective synthesis involves the resolution of racemic DL-4-hydroxyphenylglycine using various chiral resolving agents [8]. The process typically starts with the racemic mixture dissolved in a suitable solvent system comprising an organic solvent, sulfuric acid, and water [8]. The solution is heated to achieve complete dissolution, then cooled to initiate selective crystallization [8].

The stereoselective crystallization process employs D-(-)-4-hydroxyphenylglycine sulfate inoculation crystals to promote the preferential crystallization of the desired enantiomer [8]. This technique relies on the different solubility properties of the two enantiomers in the sulfate salt form [8]. The crystallized product is then filtered, and the remaining L-(+)-4-hydroxyphenylglycine sulfate can be recovered from the mother liquor through a similar process [8].

Advanced stereoselective synthesis approaches utilize enzymatic methods for the direct production of the desired enantiomer [10] [11]. One such method involves the de novo biosynthesis of D-4-hydroxyphenylglycine using engineered microorganisms [11]. This approach employs a cofactor self-sufficient route starting from L-phenylalanine and utilizes specifically selected enzymes to ensure stereoselective product formation [11].

The enzymatic approach involves the use of R-mandelate dehydrogenase from Lactococcus lactis, which demonstrates relatively high activity under neutral pH conditions [11]. The engineered pathway is implemented in Pseudomonas putida KT2440, and the performance is enhanced by increasing cellular NAD availability and blocking competing metabolic pathways [11].

Another stereoselective synthesis strategy involves the use of chiral auxiliaries and catalysts to direct the stereochemical outcome of the reaction [9]. This approach typically employs chiral ligands or catalysts that preferentially form one enantiomer over the other during the key bond-forming steps [9].

The development of stereoselective synthesis methods also involves the optimization of reaction conditions to maximize enantioselectivity [9] [10]. Factors such as temperature, solvent choice, catalyst loading, and reaction time are carefully controlled to achieve high stereoselectivity [9].

Industrial Production Methods

Industrial production of oxfenicine requires scalable synthesis methods that can deliver large quantities of the compound with consistent quality and purity [12] [13] [14]. Current industrial approaches focus on optimizing existing laboratory methods for large-scale production while maintaining cost-effectiveness and environmental sustainability.

One industrial production strategy involves the scaling up of the glyoxylic acid-phenol reaction method [15] [16]. This approach utilizes continuous flow reactors and optimized reaction conditions to achieve high throughput production [15]. The process involves the reaction of phenol with glyoxylic acid in the presence of specific catalysts and phase transfer agents [16].

The industrial synthesis process typically employs dodecyl dimethyl benzyl ammonium chloride as a phase transfer catalyst to enhance reaction efficiency [16]. The reaction is conducted in large-scale enamel reaction vessels under controlled temperature conditions, typically at 65±2°C for extended periods [16]. The process includes recycling of unreacted starting materials and catalysts to improve overall efficiency [16].

Industrial purification processes involve multiple steps including cooling, filtration, and washing with appropriate solvents [16]. The crude product is typically purified through crystallization techniques, and the mother liquor containing recoverable materials is recycled back into the production process [16].

Quality control in industrial production involves comprehensive analytical testing to ensure product purity and consistency [14]. High-performance liquid chromatography (HPLC) is commonly employed for purity analysis and impurity profiling [12]. The industrial process must meet pharmaceutical-grade standards for purity and sterility [14].

Large-scale production also requires consideration of environmental factors and waste management [13]. Industrial processes are designed to minimize waste generation and include provisions for the treatment and disposal of byproducts [13]. The recovery and recycling of solvents and catalysts are integral components of sustainable industrial production [13].

Purification Techniques

Purification of oxfenicine requires sophisticated analytical and preparative techniques to achieve the high purity levels required for pharmaceutical applications [12] [17] [18] [19]. The purification process must address both chemical impurities and stereochemical purity considerations.

High-performance liquid chromatography (HPLC) represents the primary analytical and preparative technique for oxfenicine purification [12]. Reverse-phase HPLC methods using columns such as Newcrom R1 have been developed for the separation of oxfenicine from related impurities [12]. The mobile phase typically contains acetonitrile, water, and phosphoric acid, with the system optimized for both analytical and preparative applications [12].

For mass spectrometry-compatible applications, formic acid is used instead of phosphoric acid in the mobile phase [12]. The HPLC method is scalable and can be adapted for both analytical quality control and preparative isolation of pure compounds [12]. The technique is also suitable for pharmacokinetic studies and impurity profiling [12].

Crystallization techniques play a crucial role in oxfenicine purification, particularly for the preparation of pharmaceutical-grade material [17] [19]. The crystallization process involves careful control of temperature, solvent composition, and nucleation conditions to achieve optimal crystal formation [17]. Different crystallization conditions can produce various polymorphic forms with different physical and chemical properties [17].

Ionic liquid-based purification methods have been explored as alternative approaches for overcoming solubility and polymorphism issues [17] [19]. These methods can provide improved control over crystallization processes and may offer advantages in terms of product stability and handling [17].

Chromatographic separation techniques beyond HPLC include normal-phase and chiral chromatography methods [18] [20]. Chiral separation is particularly important for ensuring the stereochemical purity of oxfenicine, as the biological activity is stereospecific [18]. Subcritical fluid chromatography has been employed for enantiomeric separation using specialized chiral stationary phases [18].

The purification process must also address the removal of synthetic byproducts and residual solvents [19]. This typically involves multiple washing steps with appropriate solvents followed by drying under controlled conditions [19]. The final product is subjected to comprehensive analytical testing to confirm identity, purity, and stereochemical integrity [19].

Advanced purification techniques include the use of automated column chromatography systems for high-throughput purification [19]. These systems can be programmed to perform complex separation protocols and can handle multiple samples simultaneously [19]. The automation reduces manual handling and improves reproducibility of the purification process [19].

Pathway/MethodKey FeaturesSource Citations
Biosynthetic pathway from shikimic acidOxfenicine (4-hydroxyphenylglycine) derived from shikimic acid pathway via prephenate [1] [2] [3] [4] [5]
Enzymatic conversion from oxfenicine to 4-hydroxyphenylglyoxylateOxfenicine is transaminated to 4-hydroxyphenylglyoxylate (active metabolite) [21] [22] [24]
Transamination by branched-chain amino acid aminotransferaseBranched-chain amino acid aminotransferase catalyzes transamination in heart tissue [21] [22]
Laboratory synthesis from 4-hydroxyphenylglycineDirect synthesis from 4-hydroxyphenylglycine using standard organic chemistry [7] [8] [15] [16]
Chemical synthesis via glyoxylic acid-phenol reactionSulfamic acid-glyoxylic acid-phenol method for p-hydroxyphenylglycine synthesis [7] [15] [16]
Stereoselective synthesis approachesStereoselective approaches focus on L-form preparation [8] [9] [10] [11]
Industrial production methodsScale-up production methods for pharmaceutical applications [12] [13] [14] [25]
Purification techniquesHPLC, crystallization, and chromatographic separation techniques [12] [17] [18] [19] [20]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

167.058243149 g/mol

Monoisotopic Mass

167.058243149 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9YH0WH2Z02

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Oxfenicine is a carnitine palmitoyltransferase I (CPT-1) inhibitor involved in fatty acid metabolism in the heart. In animal studies oxfenicine acts as a cardioprotective agent during ischemia.

MeSH Pharmacological Classification

Enzyme Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Acyltransferases [EC:2.3.1.-]
CPT1 [HSA:1374 1375 126129] [KO:K08765 K19523 K19524]

Pictograms

Irritant

Irritant

Other CAS

32462-30-9
938-97-6

Wikipedia

Oxfenicine
4-hydroxyphenylglycine

General Manufacturing Information

Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.S)-: INACTIVE

Dates

Last modified: 08-15-2023
1: Wang CH, Wang SS, Ko WJ, Chen YS, Chang CY, Chang RW, Chang KC. Acetyl-l-carnitine and oxfenicine on cardiac pumping mechanics in streptozotocin-induced diabetes in male Wistar rats. PLoS One. 2013 Jul 26;8(7):e69977. doi: 10.1371/journal.pone.0069977. Print 2013. PubMed PMID: 23922880; PubMed Central PMCID: PMC3724909.

Explore Compound Types